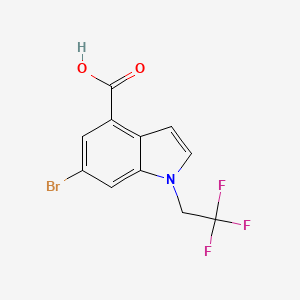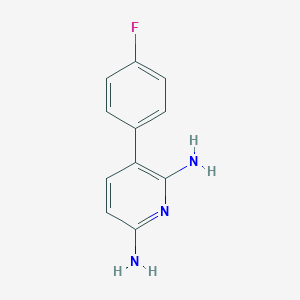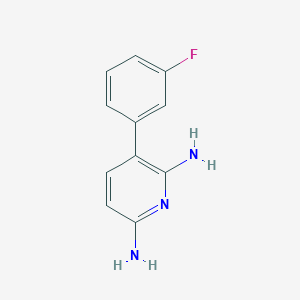
3-(3-Fluorophenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)pyridine-2,6-diamine is a fluorinated aromatic amine compound It features a pyridine ring substituted with a fluorophenyl group at the 3-position and amino groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)pyridine-2,6-diamine typically involves the introduction of fluorine and amino groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethylformamide. The amino groups can be introduced through reductive amination reactions using amines and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction steps. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. Large-scale production often requires optimization of reaction parameters to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)pyridine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding mechanisms.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific biological targets. The amino groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties but different substitution patterns.
3-Aminopyridine: A pyridine derivative with amino groups but lacking the fluorine substituent.
3-(4-Fluorophenyl)pyridine-2,6-diamine: A closely related compound with the fluorine atom positioned differently on the phenyl ring.
Uniqueness
3-(3-Fluorophenyl)pyridine-2,6-diamine is unique due to the specific positioning of the fluorine and amino groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-2-7(6-8)9-4-5-10(13)15-11(9)14/h1-6H,(H4,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFWFCGWYDPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
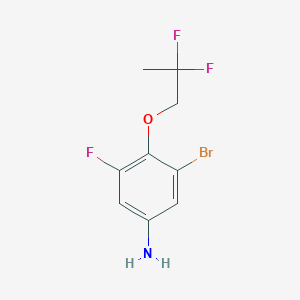
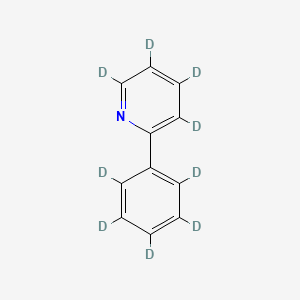
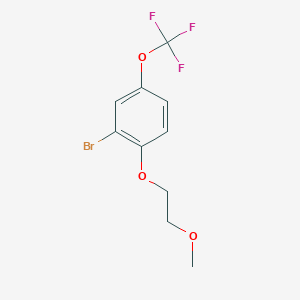
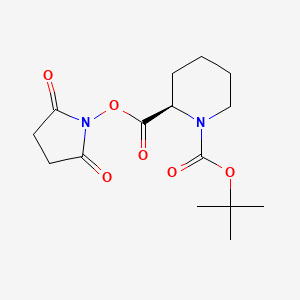
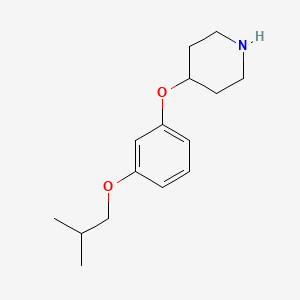
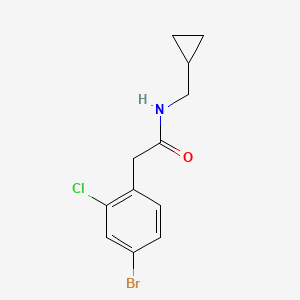
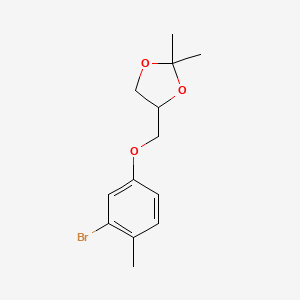
![tert-butyl N-[(3E)-3-hydroxyiminocyclohexyl]carbamate](/img/structure/B8126259.png)

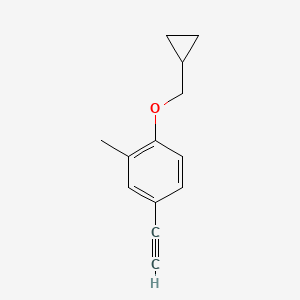
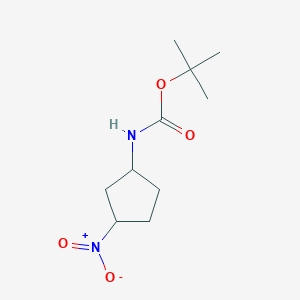
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid tert-butyl ester](/img/structure/B8126281.png)
